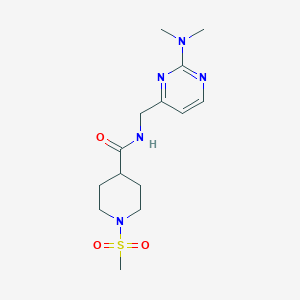

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O3S/c1-18(2)14-15-7-4-12(17-14)10-16-13(20)11-5-8-19(9-6-11)23(3,21)22/h4,7,11H,5-6,8-10H2,1-3H3,(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMJAQBEZXDRLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)CNC(=O)C2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₂₃N₃O₃S

- Molecular Weight : 357.46 g/mol

The presence of a pyrimidine ring and a piperidine moiety suggests potential interactions with various biological targets, including enzymes and receptors.

Anticancer Properties

Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer activity. For instance, studies have shown that pyrimidine-based compounds can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways. For example, a related study reported IC₅₀ values for kinase inhibition in the nanomolar range, indicating high potency against certain cancer cell lines .

- Apoptosis Induction : Compounds similar to this compound have been shown to induce apoptosis in cancer cells, leading to reduced tumor growth .

Anti-inflammatory Activity

Pyrimidine derivatives have also been recognized for their anti-inflammatory properties. In vitro studies demonstrated that certain analogues could significantly suppress COX-2 activity, a key enzyme in the inflammatory process. For example:

- IC₅₀ Values : The IC₅₀ values for COX-2 inhibition were reported around 0.04 μmol for some pyrimidine derivatives, comparable to established anti-inflammatory drugs like celecoxib .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound likely interacts with specific enzymes, leading to altered cellular signaling pathways.

- Receptor Modulation : It may modulate the activity of receptors involved in cell growth and survival.

- Gene Expression Regulation : There is evidence suggesting that pyrimidine derivatives can influence the expression of genes related to inflammation and cancer progression.

Study 1: Anticancer Efficacy

A study conducted by Kato et al. identified several pyrimidine derivatives with significant anticancer activity against various human cancer cell lines. The findings indicated that compounds similar to this compound exhibited IC₅₀ values as low as 17 nM against specific kinases involved in tumorigenesis .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of pyrimidine derivatives in animal models. The results showed that these compounds significantly reduced paw edema in carrageenan-induced inflammation models, suggesting their potential therapeutic use in inflammatory diseases .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₃S |

| Molecular Weight | 357.46 g/mol |

| IC₅₀ (Kinase Inhibition) | ~17 nM |

| IC₅₀ (COX-2 Inhibition) | ~0.04 μmol |

| Anti-inflammatory ED₅₀ | ~9.17 μM (comparison) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the compound with structurally related molecules based on substituents, functional groups, and pharmacological implications.

Pyrimidine Derivatives with Piperidine/Sulfonamide Moieties

- Compound A: 7-(4-(3-(dimethylamino)-2,2-dimethylpropoxy)-2,3-difluorobenzyl)-10-hydroxy-6-methyl-8-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide (from EP 4 374 877 A2 ):** Structural Similarities: Contains a pyrimidine core and a carboxamide group. Key Differences: Incorporates trifluoromethyl groups and a diazaspiro ring system, which enhance lipophilicity and metabolic stability compared to the target compound’s simpler piperidine-sulfonamide framework. Functional Impact: The trifluoromethyl groups in Compound A likely improve target binding affinity in hydrophobic pockets, whereas the methylsulfonyl group in the target compound may prioritize solubility and hydrogen-bonding interactions.

- Compound B: 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxaldehyde (from Biopharmacule Speciality Chemicals Catalog ): Structural Similarities: Shares a pyrimidine ring and methylsulfonylamino group. Key Differences: Features a fluorophenyl substituent and a carboxaldehyde group, which are absent in the target compound. Functional Impact: The fluorophenyl group in Compound B may enhance binding to aromatic residue-rich targets (e.g., kinases), while the carboxamide in the target compound offers conformational flexibility.

Piperidine-Based Compounds with Sulfonamide Groups

- Compound C: N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (from Pharmacopeial Forum 2006 ): Structural Similarities: Contains a dimethylamino group and sulfonamide-like linkages. Key Differences: Replaces the pyrimidine core with a furan ring and introduces a nitro group.

Comparative Data Table

Research Findings and Implications

- Target Compound vs. Compound A : The absence of trifluoromethyl groups in the target compound may reduce off-target binding compared to Compound A, as fluorinated groups often increase promiscuity . However, this could come at the cost of lower potency against specific kinase isoforms.

- Target Compound vs.

- Target Compound vs. Compound C : The pyrimidine core in the target compound offers greater metabolic stability than Compound C’s nitro-furan system, which may be prone to reductive metabolism .

Limitations and Contradictions

- Contradiction in Functional Roles: While methylsulfonyl groups (as in the target compound) are typically associated with improved solubility, Compound B’s methylsulfonylamino group is linked to increased membrane permeability in certain contexts . This suggests context-dependent effects of sulfonamide modifications.

- Gaps in Data : Direct pharmacological data (e.g., IC50 values, selectivity profiles) for the target compound are absent in the reviewed literature, necessitating extrapolation from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.